N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring:
- A furan-2-yl moiety, which may enhance bioavailability due to its heterocyclic aromatic nature.
- A 4-phenylpiperazine group, commonly associated with receptor binding in neurological targets (e.g., dopamine or serotonin receptors).
- A 4-methoxyphenylmethyl substituent, which could influence metabolic stability and lipophilicity.
- An ethanediamide (oxalamide) linker, providing rigidity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C26H30N4O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
InChI |
InChI=1S/C26H30N4O4/c1-33-22-11-9-20(10-12-22)18-27-25(31)26(32)28-19-23(24-8-5-17-34-24)30-15-13-29(14-16-30)21-6-3-2-4-7-21/h2-12,17,23H,13-16,18-19H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
YPIVOACWJFOINE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Fluorophenyl vs.
- Pyridinylmethyl vs. Methoxyphenylmethyl (): The pyridine ring in the analog may confer improved solubility, whereas the 4-methoxyphenyl group in the target compound could increase metabolic resistance due to methoxy steric effects.
- Piperazine vs. Piperidine Cores (): Piperazine derivatives (target compound) often exhibit dual receptor modulation (e.g., dopamine D2 and serotonin 5-HT1A), while piperidine-based structures like 4-Methoxybutyrylfentanyl are linked to µ-opioid receptor agonism .
Pharmacological Profiles
Table 2: Hypothesized Receptor Interactions Based on Structural Features
Mechanistic Insights:
- The ethanediamide linker in the target compound may stabilize interactions with polar receptor residues, contrasting with the sulfonamide group in W-18, which could confer stronger σ-1 receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
